Cas no 91339-51-4 (2-(2,4-Dimethylphenoxy)-N-methylethanamine)

2-(2,4-Dimethylphenoxy)-N-methylethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-Dimethylphenoxy)-N-methylethanamine

- 2,6-DIMETHOXYPHENYL ISOCYANATE

- AKOS000343403

- DTXSID70602555

- CHEMBRDG-BB 9070505

- 91339-51-4

- 2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine

- SCHEMBL6110598

- BS-36515

- G70168

- [2-(2,4-DIMETHYLPHENOXY)ETHYL](METHYL)AMINE

-

- MDL: MFCD08691877

- インチ: InChI=1S/C11H17NO/c1-9-4-5-11(10(2)8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3

- InChIKey: VKPQWPROAMZZCA-UHFFFAOYSA-N

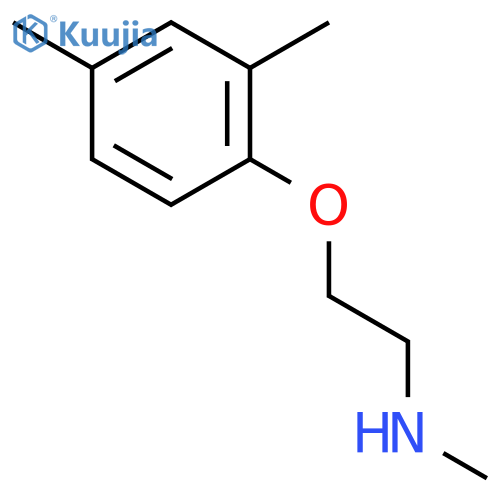

- ほほえんだ: CC1=CC(=C(C=C1)OCCNC)C

計算された属性

- せいみつぶんしりょう: 179.13100

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 274.6±28.0 °C at 760 mmHg

- PSA: 21.26000

- LogP: 2.29250

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2-(2,4-Dimethylphenoxy)-N-methylethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2,4-Dimethylphenoxy)-N-methylethanamine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(2,4-Dimethylphenoxy)-N-methylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P006O8K-100mg |

2-(2,4-DIMETHYLPHENOXY)-N-METHYLETHANAMINE |

91339-51-4 | 95% | 100mg |

$153.00 | 2025-02-21 | |

| Ambeed | A639264-1g |

2-(2,4-Dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 95% | 1g |

$699.0 | 2025-03-04 | |

| A2B Chem LLC | AD10548-100mg |

2-(2,4-Dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 95% | 100mg |

$172.00 | 2024-07-18 | |

| 1PlusChem | 1P006O8K-250mg |

2-(2,4-DIMETHYLPHENOXY)-N-METHYLETHANAMINE |

91339-51-4 | 95% | 250mg |

$246.00 | 2025-02-21 | |

| TRC | D591125-50mg |

2-(2,4-dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Ambeed | A639264-250mg |

2-(2,4-Dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 95% | 250mg |

$246.0 | 2025-03-04 | |

| TRC | D591125-10mg |

2-(2,4-dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D591125-100mg |

2-(2,4-dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 100mg |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537770-1g |

2-(2,4-Dimethylphenoxy)-N-methylethan-1-amine |

91339-51-4 | 98% | 1g |

¥1276.00 | 2024-04-25 | |

| Ambeed | A639264-100mg |

2-(2,4-Dimethylphenoxy)-N-methylethanamine |

91339-51-4 | 95% | 100mg |

$153.0 | 2025-03-04 |

2-(2,4-Dimethylphenoxy)-N-methylethanamine 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

2. Book reviews

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2-(2,4-Dimethylphenoxy)-N-methylethanamineに関する追加情報

Introduction to 2-(2,4-Dimethylphenoxy)-N-methylethanamine (CAS No. 91339-51-4)

2-(2,4-Dimethylphenoxy)-N-methylethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 91339-51-4, is a significant compound in the realm of pharmaceutical and biochemical research. This organic molecule, featuring a phenoxy group attached to an ethylamine backbone with methylation at the N-position, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry.

The molecular structure of 2-(2,4-Dimethylphenoxy)-N-methylethanamine consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions, linked to an ethylamine moiety through a phenoxy group. The N-methylation enhances the basicity of the amine, making it a versatile intermediate in the synthesis of more complex molecules. This structural motif is reminiscent of many pharmacologically active agents, where aromatic rings and amine functionalities play crucial roles in biological interactions.

In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The compound 2-(2,4-Dimethylphenoxy)-N-methylethanamine represents an intriguing example of how modifications on a simple aromatic-amine framework can lead to compounds with unique properties. Its potential as a building block for more sophisticated molecules has been explored in several cutting-edge studies.

One of the most compelling aspects of 2-(2,4-Dimethylphenoxy)-N-methylethanamine is its role as a precursor in synthesizing bioactive molecules. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the phenoxy and amine positions have been shown to modulate receptor interactions, leading to promising candidates for therapeutic intervention.

The pharmaceutical industry has long been interested in aromatic amines due to their prevalence in bioactive compounds. The presence of both methyl groups on the phenyl ring and the N-methylation in 2-(2,4-Dimethylphenoxy)-N-methylethanamine contributes to its stability and reactivity, making it an attractive candidate for further functionalization. This compound exemplifies how small changes in molecular architecture can significantly impact pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. Modeling studies on 2-(2,4-Dimethylphenoxy)-N-methylethanamine have revealed insights into its potential interactions with biological targets, providing a foundation for rational drug design. These simulations have highlighted the compound's suitability for further development into novel therapeutic agents.

The synthesis of 2-(2,4-Dimethylphenoxy)-N-methylethanamine involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of 2,4-dimethoxybenzyl chloride, which is then reacted with methylamine under controlled conditions to form the desired product. This synthetic route highlights the compound's accessibility and underscores its utility as an intermediate.

In conclusion, 2-(2,4-Dimethylphenoxy)-N-methylethanamine (CAS No. 91339-51-4) stands out as a valuable compound in pharmaceutical research due to its structural complexity and potential applications. Its role as a precursor for more complex molecules underscores its importance in drug discovery efforts. As research continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

91339-51-4 (2-(2,4-Dimethylphenoxy)-N-methylethanamine) 関連製品

- 915923-38-5(N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine)

- 915921-02-7(N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine)

- 1019096-39-9(5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide)

- 81761-36-6(N-(5-fluoro-2-methylphenyl)-3-oxobutanamide)

- 1644081-39-9(ethyl (4S)-4-amino-5,5,5-trifluoropentanoate)

- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)

- 1105207-34-8(N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide)

- 330657-24-4((3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one)

- 2613299-71-9(rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride)

- 1261766-73-7(4-(3-Amino-5-methoxybenzoyl)pyridine)